molecular formula C21H17N B014185 8,9,10,11-Tetrahydrodibenz(a,h)acridine CAS No. 97135-12-1

8,9,10,11-Tetrahydrodibenz(a,h)acridine

Cat. No.: B014185
CAS No.: 97135-12-1
M. Wt: 283.4 g/mol
InChI Key: LUBXPQHUZPTKSQ-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydrodibenzo[A,H]acridine is a heterocyclic aromatic compound with the molecular formula C21H17N It is a derivative of acridine, characterized by the presence of two benzene rings fused to an acridine core

Scientific Research Applications

8,9,10,11-Tetrahydrodibenzo[A,H]acridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with aromatic aldehydes under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8,9,10,11-Tetrahydrodibenzo[A,H]acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can inhibit the activity of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine, known for its use in dye production and as an antiseptic.

    9,10-Dihydroacridine: A reduced form of acridine with different chemical properties.

    Dibenz[a,h]acridine: A structurally related compound with potential carcinogenic properties.

Uniqueness

8,9,10,11-Tetrahydrodibenzo[A,H]acridine is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXPQHUZPTKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393564
Record name 8,9,10,11-Tetrahydrodibenzo[a,h]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97135-12-1
Record name 8,9,10,11-Tetrahydrodibenzo[a,h]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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